molecular formula C22H21NO5 B6528220 N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide CAS No. 946293-68-1

N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide

Cat. No.: B6528220
CAS No.: 946293-68-1
M. Wt: 379.4 g/mol
InChI Key: CJJGANTYHHFZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide is a complex organic compound belonging to the chromone family. Chromones are a group of benzopyran compounds that are ubiquitous in nature, especially in plants. This compound features a chromone core with a methoxy group at the 7-position and a cyclopentyl group attached to the nitrogen atom of the amide group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-methoxy-4-oxo-4H-chromen-3-yl alcohol and 4-aminobenzamide.

  • Reaction Steps: The alcohol group of 7-methoxy-4-oxo-4H-chromen-3-yl is activated and then reacted with 4-aminobenzamide under acidic conditions to form the amide bond.

  • Cyclization: The resulting intermediate undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques.

Types of Reactions:

  • Oxidation: The chromone core can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the chromone core

  • Reduction Products: Reduced forms of the chromone core

  • Substitution Products: Derivatives with different substituents at the methoxy position

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new chromone derivatives with potential biological activities. Biology: Chromones are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has been studied for its potential biological activities. Medicine: Research is ongoing to explore its use in developing new therapeutic agents, especially in the treatment of cancer and inflammatory diseases. Industry: The compound is used in the pharmaceutical industry for the synthesis of various drugs and in the cosmetic industry for its antioxidant properties.

Comparison with Similar Compounds

  • N-phenyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide: Similar structure but with a phenyl group instead of cyclopentyl.

  • N-cyclopentyl-4-[(4-oxo-4H-chromen-3-yl)oxy]benzamide: Lacks the methoxy group at the 7-position.

Uniqueness: The presence of the methoxy group at the 7-position and the cyclopentyl group on the nitrogen atom make this compound unique, potentially enhancing its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-cyclopentyl-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-26-17-10-11-18-19(12-17)27-13-20(21(18)24)28-16-8-6-14(7-9-16)22(25)23-15-4-2-3-5-15/h6-13,15H,2-5H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJGANTYHHFZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.